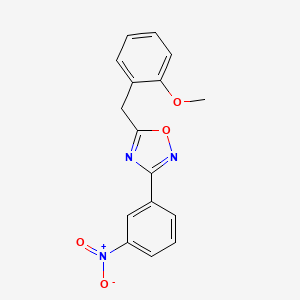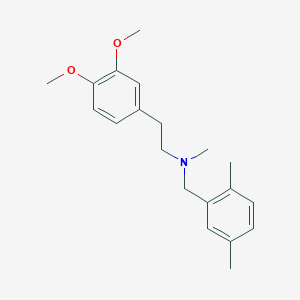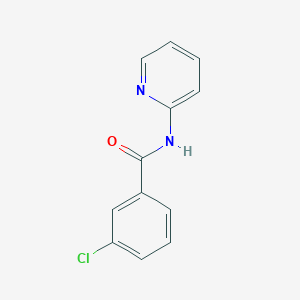
4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It is a pyrimidine derivative that has a trichloromethyl group attached to the carbon atom at position 2. The compound has a molecular formula of C13H7Cl3N4 and a molecular weight of 342.58 g/mol.
作用机制
Target of Action
It is known that the compound is used in the context of malaria treatment Therefore, it is likely that the compound targets a protein or pathway critical to the life cycle of the malaria parasite
Mode of Action
It is suggested that the compound has a significant effect against the malaria parasite in vitro . This suggests that GNF-Pf-5112 may interact with its target to inhibit the growth or development of the parasite. The exact nature of this interaction and the resulting changes in the parasite are subjects for further investigation.
Pharmacokinetics
It is noted that the compound has been tested in mice infected with the malaria parasite This suggests that the compound has sufficient bioavailability to exert an effect in vivo
Result of Action
The result of GNF-Pf-5112’s action is suggested to be a significant effect against the malaria parasite in vitro . This implies that the compound may inhibit the growth or development of the parasite, leading to a reduction in the severity of the disease.
实验室实验的优点和局限性
One advantage of using 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that the compound may have off-target effects, inhibiting other enzymes or proteins that are not the intended target.
未来方向
There are several future directions for research involving 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile. One direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, research could focus on the compound's potential as a tool for studying the role of specific kinases in cellular processes.
合成方法
The synthesis of 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile involves the reaction of 2,4,6-trichloropyrimidine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield the final compound.
科学研究应用
The compound has shown potential as a lead compound in drug discovery programs due to its ability to inhibit the activity of certain enzymes. It has been found to exhibit inhibitory activity against several kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and Aurora kinase A. These enzymes play critical roles in various cellular processes, including cell division, proliferation, and differentiation. Inhibition of these enzymes has been linked to the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N4/c13-12(14,15)11-18-9(7-4-2-1-3-5-7)8(6-16)10(17)19-11/h1-5H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMJZQZELWHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C(Cl)(Cl)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)


![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)


